3-(4-Fluoro-3-methoxyphenyl)phenol
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Overview
Description
Synthesis Analysis
Several synthetic methods can yield phenols, including the Fries rearrangement , Bamberger rearrangement , hydrolysis of phenolic esters or ethers , and reduction of quinones . Specifically for 3-(4-Fluoro-3-methoxyphenyl)phenol , a four-step method was introduced by Yang and colleagues in 2016. It involves the Ullmann reaction catalyzed by copper, using 3-methoxyphenol as a co-reagent, followed by demethylation with HBr in acetic acid .
Chemical Reactions Analysis
While specific reactions involving this compound may vary, it can participate in various substitution reactions due to the presence of the phenolic hydroxyl group. For instance, it may undergo electrophilic aromatic substitutions or nucleophilic aromatic substitutions . Additionally, the compound can be used as a substrate in metal-catalyzed cross-coupling reactions .
Scientific Research Applications
Chemical Synthesis and Structural Analysis
The chemical structure and synthesis processes involving 3-(4-Fluoro-3-methoxyphenyl)phenol, or related compounds, highlight their significance in advancing chemical research. For instance, the synthesis of complex molecules such as 2-(4-Fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol emphasizes the chemical's role in developing novel compounds with potential applications in material science and pharmaceuticals. This process involves orthorhombic space groupings and molecular interactions, demonstrating the compound's utility in exploring new chemical spaces and structural dynamics (Xu Liang, 2009).
Fluorescence and Sensing Applications
Research on derivatives of 3-(4-Fluoro-3-methoxyphenyl)phenol, such as benzoxazole and benzothiazole analogues, reveals their potential as fluorescent probes. These compounds exhibit sensitivity to pH changes and selectivity in sensing specific metal cations, like magnesium and zinc. This application is particularly valuable in biochemical and medical diagnostics, where precise molecule detection is crucial (K. Tanaka, T. Kumagai, H. Aoki, M. Deguchi, S. Iwata, 2001).
Antioxidant and Radical Scavenging Activity
The effect of substituent groups on the radical scavenging activity of phenols, including compounds structurally similar to 3-(4-Fluoro-3-methoxyphenyl)phenol, has been studied to understand their potential as antioxidants. These studies use density functional theory to analyze the molecule's properties and activity, which can inform the development of new antioxidants for use in health, food, and cosmetic industries (A. Al‐Sehemi, A. Irfan, 2017).
Material Science and Polymerization
Innovative applications in material science, such as the enzymatic oxidative polymerization of 4-fluoroguaiacol (a compound related to 3-(4-Fluoro-3-methoxyphenyl)phenol), have been explored. This process results in novel materials with photoluminescent properties, demonstrating the compound's utility in creating materials with potential applications in electronics, photonics, and environmental sensing. The resulting materials exhibit unique fluorescence, offering insights into the development of new photoluminescent materials (Juvencio López, Erick M. Alonso-Omlin, J. Hernández-Alcántara, E. Bárzana, M. Gimeno, 2014).
Biological Activity and Drug Development
Research into the biochemical evaluation of compounds related to 3-(4-Fluoro-3-methoxyphenyl)phenol has led to the discovery of molecules with significant antiproliferative properties. These findings are crucial in the development of new anticancer agents, underscoring the compound's relevance in medical research and pharmacology. The investigation of structure-activity relationships has identified compounds that inhibit tubulin polymerization, disrupt microtubular structure, and induce apoptosis in cancer cells, highlighting the potential for developing novel therapeutic agents (Thomas F. Greene, Shu Wang, L. Greene, Seema M. Nathwani, J. K. Pollock, Azizah M Malebari, T. McCabe, B. Twamley, N. O’Boyle, D. Zisterer, M. Meegan, 2016).
Safety And Hazards
properties
IUPAC Name |
3-(4-fluoro-3-methoxyphenyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c1-16-13-8-10(5-6-12(13)14)9-3-2-4-11(15)7-9/h2-8,15H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYODJWNWJVBCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CC=C2)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683501 |
Source
|
Record name | 4'-Fluoro-3'-methoxy[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70683501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluoro-3-methoxyphenyl)phenol | |
CAS RN |
1261957-92-9 |
Source
|
Record name | [1,1′-Biphenyl]-3-ol, 4′-fluoro-3′-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261957-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Fluoro-3'-methoxy[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70683501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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